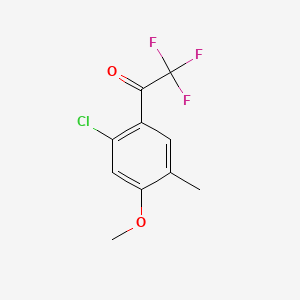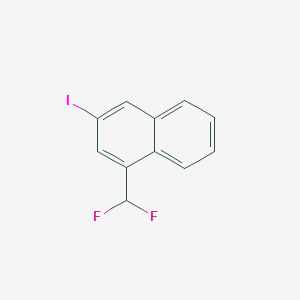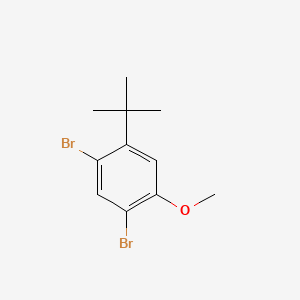![molecular formula C27H25BF9N3OSi B14770094 trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound. It features a unique structure that includes a pentafluorophenyl group, a pyrrolo[2,1-c][1,2,4]triazolium core, and a diphenylmethoxy group, all coordinated to a silicon atom. The tetrafluoroborate anion serves as a counterion to balance the charge of the cationic species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazolium Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Diphenylmethoxy Group: This step can be achieved through a condensation reaction.
Coordination to Silicon: The final step involves the coordination of the organic moiety to a silicon atom, followed by the addition of tetrafluoroborate to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolo[2,1-c][1,2,4]triazolium core.
Reduction: Reduction reactions may target the pentafluorophenyl group or the pyrrolo[2,1-c][1,2,4]triazolium core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate involves its interaction with specific molecular targets. The pentafluorophenyl group may interact with aromatic residues in proteins, while the pyrrolo[2,1-c][1,2,4]triazolium core may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in the attached organic moieties.
Pentafluorophenyl Derivatives: These compounds contain the pentafluorophenyl group but differ in the rest of the structure.
Pyrrolo[2,1-c][1,2,4]triazolium Derivatives: These compounds share the pyrrolo[2,1-c][1,2,4]triazolium core but differ in the substituents.
Uniqueness
The uniqueness of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate lies in its combination of structural features, which confer specific chemical and biological properties. The presence of multiple functional groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C27H25BF9N3OSi |
|---|---|
Peso molecular |
617.4 g/mol |
Nombre IUPAC |
trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C27H25F5N3OSi.BF4/c1-37(2,3)36-27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-33-35(16-34(19)20)26-24(31)22(29)21(28)23(30)25(26)32;2-1(3,4)5/h4-13,16,19H,14-15H2,1-3H3;/q+1;-1/t19-;/m0./s1 |
Clave InChI |
BYXDPKPFZDHDSD-FYZYNONXSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[Si](C)(C)OC([C@@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)


![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)


